molecular formula C10H8BrN3O2 B14574354 2-Benzyl-6-bromo-1,2,4-triazine-3,5-dione CAS No. 61322-32-5

2-Benzyl-6-bromo-1,2,4-triazine-3,5-dione

Cat. No.: B14574354
CAS No.: 61322-32-5
M. Wt: 282.09 g/mol
InChI Key: JAJNWSOHQUKZAC-UHFFFAOYSA-N
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Description

2-Benzyl-6-bromo-1,2,4-triazine-3,5-dione is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a benzyl group and a bromine atom attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-bromo-1,2,4-triazine-3,5-dione typically involves the reaction of 2-benzyl-1,2,4-triazine-3,5-dione with bromine in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the 6-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters such as temperature, solvent, and bromine concentration are optimized for maximum yield and purity. Recrystallization from solvents like ethanol or dimethyl sulfoxide is often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-6-bromo-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 2-Benzyl-6-bromo-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol. This inhibition can help manage complications related to diabetes . The compound’s anticoccidial activity is attributed to its ability to interfere with the metabolic pathways of parasitic organisms .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-6-bromo-1,2,4-triazine-3,5-dione stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This unique feature allows for the development of derivatives with tailored properties for specific applications .

Properties

CAS No.

61322-32-5

Molecular Formula

C10H8BrN3O2

Molecular Weight

282.09 g/mol

IUPAC Name

2-benzyl-6-bromo-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C10H8BrN3O2/c11-8-9(15)12-10(16)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,15,16)

InChI Key

JAJNWSOHQUKZAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)NC(=O)C(=N2)Br

Origin of Product

United States

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